beta-Cyclocitral
beta-Cyclocitral
β-Cyclocitral is a volatile compound, a C7 oxidized derivative of β-carotene. It is an analog of safranal that contributes to the flavor/aroma of several fruits, vegetables, ornamental plants, and also helps in attracting pollinators.
Beta-Cyclocitral, also known as Β-cyclocitral, belongs to the class of organic compounds known as organic oxides. These are organic compounds containing an oxide group. Beta-Cyclocitral is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Beta-Cyclocitral has been detected in multiple biofluids, such as feces and urine. Beta-Cyclocitral exists in all eukaryotes, ranging from yeast to humans. Beta-Cyclocitral is also a parent compound for other transformation products, including but not limited to, safranal, hydroxy-beta-cyclocitral, and picrocrocin. Beta-Cyclocitral is a sweet, clean, and damascone tasting compound that can be found in a number of food items such as tea, fig, oat, and safflower. This makes Beta-cyclocitral a potential biomarker for the consumption of these food products.
Beta-cyclocitral is a monoterpenoid formally derived from citral by cyclisation. It is a volatile compound produced by a cyanobacteria. It has a role as a bacterial metabolite.
Beta-Cyclocitral, also known as Β-cyclocitral, belongs to the class of organic compounds known as organic oxides. These are organic compounds containing an oxide group. Beta-Cyclocitral is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Beta-Cyclocitral has been detected in multiple biofluids, such as feces and urine. Beta-Cyclocitral exists in all eukaryotes, ranging from yeast to humans. Beta-Cyclocitral is also a parent compound for other transformation products, including but not limited to, safranal, hydroxy-beta-cyclocitral, and picrocrocin. Beta-Cyclocitral is a sweet, clean, and damascone tasting compound that can be found in a number of food items such as tea, fig, oat, and safflower. This makes Beta-cyclocitral a potential biomarker for the consumption of these food products.
Beta-cyclocitral is a monoterpenoid formally derived from citral by cyclisation. It is a volatile compound produced by a cyanobacteria. It has a role as a bacterial metabolite.
Brand Name:
Vulcanchem
CAS No.:
432-25-7
VCID:
VC20832527
InChI:
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3
SMILES:
CC1=C(C(CCC1)(C)C)C=O
Molecular Formula:
C10H16O
Molecular Weight:
152.23 g/mol
beta-Cyclocitral
CAS No.: 432-25-7
Cat. No.: VC20832527
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | β-Cyclocitral is a volatile compound, a C7 oxidized derivative of β-carotene. It is an analog of safranal that contributes to the flavor/aroma of several fruits, vegetables, ornamental plants, and also helps in attracting pollinators. Beta-Cyclocitral, also known as Β-cyclocitral, belongs to the class of organic compounds known as organic oxides. These are organic compounds containing an oxide group. Beta-Cyclocitral is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Beta-Cyclocitral has been detected in multiple biofluids, such as feces and urine. Beta-Cyclocitral exists in all eukaryotes, ranging from yeast to humans. Beta-Cyclocitral is also a parent compound for other transformation products, including but not limited to, safranal, hydroxy-beta-cyclocitral, and picrocrocin. Beta-Cyclocitral is a sweet, clean, and damascone tasting compound that can be found in a number of food items such as tea, fig, oat, and safflower. This makes Beta-cyclocitral a potential biomarker for the consumption of these food products. Beta-cyclocitral is a monoterpenoid formally derived from citral by cyclisation. It is a volatile compound produced by a cyanobacteria. It has a role as a bacterial metabolite. |
|---|---|
| CAS No. | 432-25-7 |
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | 2,6,6-trimethylcyclohexene-1-carbaldehyde |
| Standard InChI | InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3 |
| Standard InChI Key | MOQGCGNUWBPGTQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(CCC1)(C)C)C=O |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=O |
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